Benzyl 3-(chloromethyl)-2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate
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Overview
Description
Benzyl 3-(chloromethyl)-2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate is a synthetic organic compound that belongs to the class of imidazo[1,2-a]pyrazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of functional groups such as chloromethyl and trifluoromethyl enhances its reactivity and potential for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-(chloromethyl)-2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the Imidazo[1,2-a]pyrazine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chloromethyl Group: Chloromethylation can be performed using reagents such as chloromethyl methyl ether or paraformaldehyde in the presence of a Lewis acid catalyst.
Introduction of the Trifluoromethyl Group: This can be done using trifluoromethylation reagents like trifluoromethyl iodide or trifluoromethyl sulfonate.
Esterification: The final step involves the esterification of the carboxylic acid group with benzyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Benzyl 3-(chloromethyl)-2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or primary amines in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Oxidized derivatives with higher oxidation states.
Reduction Products: Reduced derivatives with lower oxidation states.
Hydrolysis Products: The corresponding carboxylic acid and benzyl alcohol.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes and interactions.
Industry: Use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzyl 3-(chloromethyl)-2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate would depend on its specific biological target. Generally, compounds of this class can interact with enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. The presence of functional groups like chloromethyl and trifluoromethyl can enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Benzyl 3-(bromomethyl)-2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate
- Benzyl 3-(chloromethyl)-2-(methyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate
- Benzyl 3-(chloromethyl)-2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-sulfonate
Uniqueness
The unique combination of the chloromethyl and trifluoromethyl groups in Benzyl 3-(chloromethyl)-2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate imparts distinct chemical and biological properties. These functional groups can enhance reactivity, binding affinity, and specificity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H15ClF3N3O2 |
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Molecular Weight |
373.76 g/mol |
IUPAC Name |
benzyl 3-(chloromethyl)-2-(trifluoromethyl)-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carboxylate |
InChI |
InChI=1S/C16H15ClF3N3O2/c17-8-12-14(16(18,19)20)21-13-9-22(6-7-23(12)13)15(24)25-10-11-4-2-1-3-5-11/h1-5H,6-10H2 |
InChI Key |
LXLLZAVVDJIUDE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=NC(=C2CCl)C(F)(F)F)CN1C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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